![molecular formula C20H16FN5O3 B2397160 N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide CAS No. 899966-91-7](/img/structure/B2397160.png)
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide
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Description
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C20H16FN5O3 and its molecular weight is 393.378. The purity is usually 95%.
BenchChem offers high-quality N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5,500 references (including 2,400 patents) up to date .
- The synthesis of 1H-pyrazolo[3,4-b]pyridines has attracted interest due to their structural similarity to purine bases (adenine and guanine) .
- For example, the first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908, and subsequent work has expanded the library of these compounds .
- Researchers have investigated their potential in areas such as:
Chemical Structure and Tautomeric Forms
Synthetic Methods
Substitution Patterns
Biomedical Applications
properties
IUPAC Name |
N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenoxypropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3/c1-13(29-16-5-3-2-4-6-16)19(27)24-25-12-22-18-17(20(25)28)11-23-26(18)15-9-7-14(21)8-10-15/h2-13H,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEVVNGJOUFAQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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